ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE
Overview
Description
ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group and a 5-methyltetrazol-1-yl substituent. It is used in various chemical reactions and has applications in different fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE typically involves the reaction of ethyl bromoacetate with 5-methyltetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures. The general reaction scheme is as follows:
Ethyl bromoacetate+5-methyltetrazoleBase, SolventEthyl 2-(5-methyltetrazol-1-yl)acetate
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products:
Hydrolysis: 2-(5-methyltetrazol-1-yl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Ethyl 2-(1H-tetrazol-1-yl)acetate: Similar structure but without the methyl group on the tetrazole ring.
Methyl 2-(5-methyltetrazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE is unique due to the presence of both the ethyl ester group and the 5-methyltetrazol-1-yl substituent. This combination imparts specific chemical properties, such as increased lipophilicity and potential for unique biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(5-methyltetrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-10-5(2)7-8-9-10/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJIBCHVCJCMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331611 | |
Record name | ethyl 2-(5-methyltetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81548-02-9 | |
Record name | ethyl 2-(5-methyltetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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